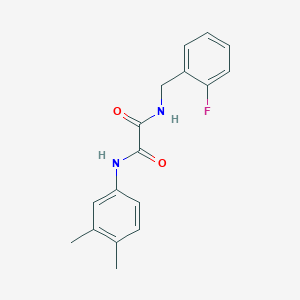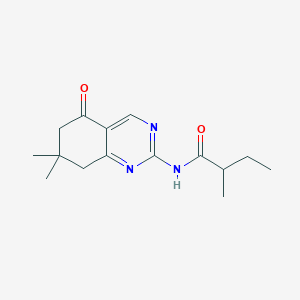![molecular formula C13H18N2O5S B4240441 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4240441.png)
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide
Descripción general
Descripción
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MS-275 or entinostat, is a potent and selective inhibitor of class I histone deacetylases (HDACs). It has been shown to have potential in the treatment of cancer, neurodegenerative diseases, and other conditions. In
Mecanismo De Acción
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide works by inhibiting the activity of class I HDACs, which are enzymes that remove acetyl groups from histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. Specifically, N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to upregulate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest, apoptosis, and differentiation. It also sensitizes cancer cells to other chemotherapeutic agents. In animal models of neurodegenerative diseases, it improves cognitive function and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide is that it is a potent and selective inhibitor of class I HDACs. This makes it a useful tool for studying the role of these enzymes in various biological processes. One limitation of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide is that it can have off-target effects, particularly at high concentrations. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide. One area of interest is its potential in combination with other chemotherapeutic agents for the treatment of cancer. Another area of interest is its potential in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide and to identify potential biomarkers of response to this compound.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has been extensively studied for its potential in the treatment of cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in a variety of cancer cell lines. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
In addition to its potential in cancer treatment, N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propiedades
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(16)14-12-9-11(3-4-13(12)19-2)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNYLCEQZYIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4240374.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide](/img/structure/B4240390.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4240397.png)
![4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4240406.png)
![1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4240410.png)

![3-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4240416.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4240426.png)

acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4240430.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240446.png)